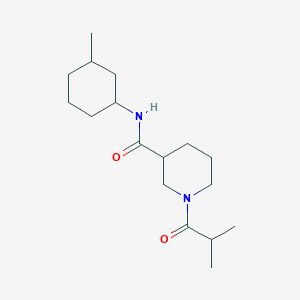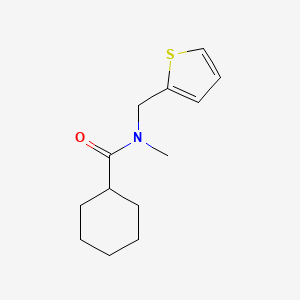
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide, commonly known as CTM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CTM is a member of the class of N-arylalkylamides, which are known for their diverse biological activities. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively studied.
Mecanismo De Acción
The mechanism of action of CTM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. CTM has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation, reward processing, and addiction. CTM has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
CTM has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. CTM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. CTM has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTM has several advantages for lab experiments, including its high potency and selectivity for its target receptors. The compound is also relatively stable and can be easily synthesized using various methods. However, there are also limitations to using CTM in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on CTM. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of CTM and its potential side effects.
Métodos De Síntesis
CTM can be synthesized using various methods, including the reaction of cyclohexane carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with methylamine to form the corresponding amide. Another method involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-(methylthio) benzylamine to form the corresponding amide. The synthesis of CTM has also been achieved through the reaction of cyclohexanecarboxylic acid with methylamine and 2-(methylthio) benzylamine in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
CTM has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and spinal cord injury. CTM has also been studied for its potential use in the treatment of depression, anxiety, and addiction. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that CTM may be a potential treatment for drug addiction due to its ability to modulate the reward pathway in the brain.
Propiedades
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(10-12-8-5-9-16-12)13(15)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRUCJOFRCKSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

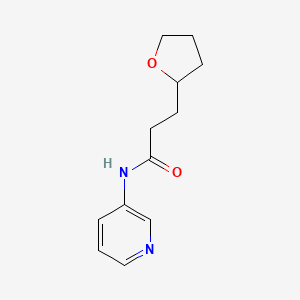
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
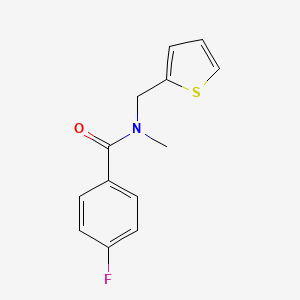
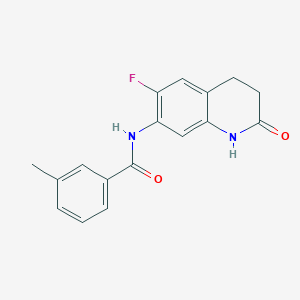
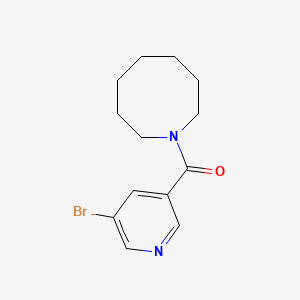

![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)
